PCO371

描述

PCO-371 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a parathyroid hormone type 1 receptor (PTHR1) agonist for the treatment of hypoparathyroidism

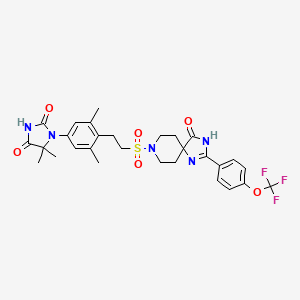

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZJFVOUPUFOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613373-33-3 | |

| Record name | PCO-371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613373333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCO-371 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PCO-371 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE53TU0WSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PCO371 on PTHR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its unique interaction with PTHR1 and its distinct signaling profile. This compound acts as a G-protein biased agonist, selectively activating Gs-mediated signaling pathways while being deficient in β-arrestin recruitment. This biased agonism is attributed to its binding to a novel intracellular allosteric site on PTHR1. This guide synthesizes the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methods used for its characterization.

Introduction

The parathyroid hormone 1 receptor (PTHR1) is a critical regulator of calcium and phosphate homeostasis and a key therapeutic target for conditions such as hypoparathyroidism and osteoporosis.[1] The endogenous ligands for PTHR1 are the parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP).[2] While peptide-based therapies targeting PTHR1 are available, they require parenteral administration. This compound has emerged as a significant investigational compound due to its oral bioavailability and its unique, G-protein biased mechanism of action.[3][4] Understanding the intricacies of this compound's interaction with PTHR1 is crucial for the development of novel therapeutics targeting this receptor.

Chemical and Physical Properties

-

IUPAC Name: 1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione[5]

-

Molecular Formula: C₂₉H₃₂F₃N₅O₆S[4]

-

Molecular Weight: 635.65 g/mol [4]

-

CAS Number: 1613373-33-3[4]

Mechanism of Action

This compound is a G-protein biased agonist of PTHR1.[3][6] Unlike the endogenous peptide ligands that bind to the extracellular and transmembrane domains of the receptor, this compound binds to a novel allosteric site located on the intracellular side of the receptor, at the interface with the Gs protein.[7][8] This unique binding mode stabilizes the active conformation of the PTHR1-Gs complex, leading to the activation of downstream signaling pathways.[8]

Cryo-electron microscopy studies have revealed that the this compound binding pocket is formed by the intracellular portions of transmembrane helices 2, 3, 6, and 7, as well as helix 8.[7] A key residue for the selectivity and activity of this compound is Proline 415, located in transmembrane helix 6.[1][8] This intracellular binding and subsequent stabilization of the receptor-G protein interaction directly triggers Gs-mediated signaling, primarily the production of cyclic adenosine monophosphate (cAMP), without the need for the conformational changes typically induced by extracellular ligand binding.[9]

Crucially, this mechanism of action does not effectively promote the recruitment of β-arrestin.[6][9] This biased signaling profile, favoring G-protein pathways over β-arrestin pathways, is a defining characteristic of this compound and has significant implications for its therapeutic potential, as it may reduce the incidence of receptor desensitization and internalization, and other β-arrestin-mediated effects.[3][8]

Signaling Pathway Diagram

Caption: Signaling pathways of PTHR1 activated by PTH and this compound.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound in comparison to the endogenous ligand, human PTH(1-34).

Table 1: Receptor Binding and Gs-Protein Signaling (cAMP Accumulation)

| Ligand | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| This compound | COS-7 (hPTHR1) | cAMP Accumulation | EC₅₀ | 2.4 | [1][4] |

| COS-7 (hPTHR1-delNT) | cAMP Accumulation | EC₅₀ | 2.5 | [4] | |

| LLC-PK1 (hPTHR1) | cAMP Accumulation | EC₅₀ | 4.1 | [4] | |

| UMR-106 (rat PTHR1) | cAMP Accumulation | - | Full Agonist | [1] | |

| COS-7 (hPTHR1) | Phospholipase C | EC₅₀ | 17 | [1][4] | |

| COS-7 (hPTHR1) | Radioligand Binding | IC₅₀ | >100 (inhibits binding of ¹²⁵I-[Aib¹,³,M]–PTH(1–15)) | [1] | |

| hPTH(1-34) | HEK293 (hPTHR1) | cAMP Accumulation | EC₅₀ | ~0.0001 - 0.0003 | [5] |

| CHO-K1 (hPTHR1) | cAMP Accumulation | EC₅₀ | ~0.0008 | [10] | |

| HEK293 (hPTHR1) | Radioligand Binding (R⁰) | Kᵢ | ~0.03 | [11] |

hPTHR1-delNT: hPTHR1 lacking the N-terminal extracellular domain. R⁰: G-protein uncoupled receptor conformation.

Table 2: β-Arrestin Recruitment

| Ligand | Cell Line | Assay Type | Parameter | Result | Reference |

| This compound | HEK293 | β-Arrestin 1/2 Recruitment | Efficacy | Defective in promoting recruitment | [6][9] |

| HEK293 | β-Arrestin 1/2 Recruitment | Eₘₐₓ | Not significant compared to PTH | [6] | |

| hPTH(1-34) | CHO-K1 (hPTHR1) | β-Arrestin Recruitment | EC₅₀ | ~0.00065 | [10] |

| HEK293 | β-Arrestin 1/2 Recruitment | Efficacy | Robust recruitment | [6] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the mechanism of action of this compound on PTHR1.

Radioligand Binding Assay (Competitive)

This protocol is adapted from methods used for PTHR1 ligand characterization.[1]

-

Cell Culture and Membrane Preparation:

-

Culture COS-7 cells transiently expressing human PTHR1 (hPTHR1).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled PTHR1 ligand (e.g., ¹²⁵I-[Aib¹,³,M]–PTH(1–15)).

-

Add increasing concentrations of the unlabeled competitor ligand (this compound or PTH).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol is based on homogenous time-resolved fluorescence (HTRF) or luminescence-based (e.g., GloSensor) assays.[1][12]

-

Cell Culture and Plating:

-

Culture HEK293 or COS-7 cells expressing hPTHR1.

-

Seed the cells into 384-well white opaque plates and incubate overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound or a reference agonist (e.g., PTH(1-34)).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., HTRF cAMP Gs dynamic kit or cAMP-Glo™ Assay kit).

-

Incubate to allow for the detection reaction to occur.

-

-

Signal Measurement:

-

Measure the signal (e.g., fluorescence ratio for HTRF or luminescence for GloSensor) using a plate reader.

-

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol is based on the DiscoverX PathHunter® β-arrestin recruitment assay.[13][14]

-

Cell Culture and Plating:

-

Use a stable cell line co-expressing PTHR1 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® PTHR1 CHO-K1 β-Arrestin cell line).

-

Plate the cells in a 384-well white-walled, clear-bottom assay plate and incubate overnight.

-

-

Compound Treatment:

-

Add increasing concentrations of this compound or a reference agonist (e.g., PTH(1-34)) to the cells.

-

Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Measurement:

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

-

Experimental Workflow and Logic Diagrams

Workflow for Characterizing a Novel PTHR1 Ligand

Caption: Workflow for characterizing a novel PTHR1 ligand like this compound.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating that small molecules can act as potent and orally active agonists for class B GPCRs through a novel intracellular allosteric mechanism. Its pronounced G-protein bias, favoring cAMP signaling over β-arrestin recruitment, offers a promising therapeutic profile for conditions like hypoparathyroidism. The detailed understanding of its mechanism of action, supported by structural and functional data, provides a valuable framework for the future design and development of biased agonists for PTHR1 and other class B GPCRs. This technical guide provides a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathHunter® eXpress PTHR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of PCO371

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCO371 is a novel, orally bioavailable, non-peptide small molecule that acts as a biased agonist at the parathyroid hormone type 1 receptor (PTHR1).[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. This compound represents a significant advancement in the field of G-protein-coupled receptor (GPCR) pharmacology due to its unique intracellular binding site and its preferential activation of G-protein signaling pathways over β-arrestin recruitment.[2][4] This biased agonism presents a promising therapeutic profile for conditions such as hypoparathyroidism.[1][2]

Molecular Target: Parathyroid Hormone Type 1 Receptor (PTHR1)

The primary molecular target of this compound is the parathyroid hormone type 1 receptor (PTHR1) , a class B GPCR.[1][2] PTHR1 is a key regulator of calcium and phosphate homeostasis and plays a critical role in bone metabolism.[5][6] It is activated by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[5][6]

Unique Allosteric Binding Site

Unlike the endogenous peptide ligands that bind to the extracellular domain and transmembrane regions of PTHR1, this compound interacts with a novel, intracellular allosteric binding pocket.[2][4][7] This binding site is located at the interface of the receptor and the Gαs subunit of the G-protein. Cryo-electron microscopy studies have revealed that this compound acts as a "molecular wedge," binding within a cytoplasmic cavity and stabilizing the active conformation of PTHR1 in complex with Gs.[2][7] This unique binding mode involves interactions with the intracellular portions of transmembrane helices (TMs) 2, 3, 6, and 7, as well as helix 8.[4]

Biased Agonism

This compound is a G-protein-biased agonist.[2][8] It preferentially activates G-protein-mediated signaling pathways, primarily the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C (PLC) pathways, while having a negligible effect on the recruitment of β-arrestin.[1][2][9] This biased signaling is attributed to the specific conformation of the receptor stabilized by this compound, which favors G-protein coupling over β-arrestin interaction.[10] The lack of β-arrestin recruitment may contribute to a reduced potential for receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.[8]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound at the human PTHR1.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | COS-7 (expressing hPTHR1) | cAMP Accumulation | 2.4 µM | [1][3] |

| EC50 | COS-7 (expressing hPTHR1-delNT) | cAMP Accumulation | 2.5 µM | [3][11] |

| EC50 | LLC-PK1 (expressing hPTHR1) | cAMP Accumulation | 4.1 µM | [3] |

| EC50 | COS-7 (expressing hPTHR1) | Phospholipase C Activity | 17 µM | [1][3] |

| Binding Inhibition | COS-7 cell membranes (expressing hPTHR1) | Radioligand Competition Assay ([125I]-[Aib1,3,M]-PTH(1-15)) | Almost complete inhibition at 100 µM | [12] |

Signaling Pathways

This compound activates PTHR1, leading to the stimulation of two primary G-protein-mediated signaling cascades: the Gs/cAMP pathway and the Gq/PLC pathway.

Gs/cAMP Signaling Pathway

Binding of this compound to the intracellular face of PTHR1 stabilizes the receptor in a conformation that facilitates the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[5][13] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in bone formation and mineral homeostasis.[10][14]

Gq/PLC Signaling Pathway

In addition to Gs, PTHR1 can also couple to Gq proteins.[5][15] Activation of Gq by the this compound-bound PTHR1 leads to the stimulation of phospholipase C (PLC).[1][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[15] PKC then phosphorylates a variety of cellular proteins, influencing processes such as cell growth and differentiation.[12]

Experimental Protocols

cAMP Accumulation Assay

This protocol is a general guideline for measuring this compound-induced cAMP production in cells expressing PTHR1.

Materials:

-

PTHR1-expressing cells (e.g., COS-7, LLC-PK1)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA)

-

Plate reader

Procedure:

-

Cell Seeding: Seed PTHR1-expressing cells into 96-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Assay: a. Remove the culture medium and wash the cells with serum-free medium. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation. c. Add the prepared concentrations of this compound to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: a. Lyse the cells according to the instructions of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This protocol outlines a typical procedure for assessing β-arrestin recruitment using a commercially available assay system (e.g., PathHunter® by DiscoveRx).[16][17][18]

Materials:

-

PathHunter® PTHR1 β-Arrestin cell line (or equivalent)

-

Cell plating reagents

-

384-well white, solid-bottom assay plates

-

This compound

-

PathHunter® Detection Reagents

-

Chemiluminescent plate reader

Procedure:

-

Cell Plating: Plate the PathHunter® cells in the provided assay plates and incubate overnight.[17]

-

Compound Addition: Add serial dilutions of this compound to the cell plates.[17]

-

Incubation: Incubate the plates for 90 minutes at 37°C.[17]

-

Signal Detection: a. Add the PathHunter® detection reagents to each well.[17] b. Incubate at room temperature for 60 minutes.[18] c. Read the chemiluminescent signal using a plate reader.[17]

-

Data Analysis: Plot the signal against the log of the this compound concentration to assess β-arrestin recruitment.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the ability of this compound to displace a radiolabeled ligand from PTHR1.[19][20][21]

Materials:

-

Cell membranes from PTHR1-expressing cells

-

Radiolabeled PTHR1 ligand (e.g., 125I-PTH(1-34) or 125I-[Aib1,3,M]-PTH(1-15))

-

This compound

-

Assay buffer

-

GF/C filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing PTHR1.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate the membrane-bound radioligand from the free radioligand.[21]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[21]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[21]

-

Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a pioneering small molecule agonist of the PTHR1, distinguished by its unique intracellular allosteric binding site and its G-protein-biased signaling profile. This technical guide has provided a detailed overview of its molecular target, quantitative pharmacology, and the experimental methodologies used for its characterization. The novel mechanism of action of this compound opens new avenues for the design of biased GPCR modulators with potentially improved therapeutic indices for a range of diseases, including hypoparathyroidism. Further research into the downstream consequences of its biased signaling will be crucial in fully elucidating its therapeutic potential.

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]

- 12. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cosmobio.co.jp [cosmobio.co.jp]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

PCO371: A Technical Guide to a Novel Non-Peptide PTHR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PCO371 is a first-in-class, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1).[1][2] Developed by Chugai Pharmaceutical Co., Ltd., this compound was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[3] This document provides a comprehensive technical overview of this compound, including its unique mechanism of action, a compilation of preclinical data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and development logic. Although this compound's clinical development was discontinued after Phase 1 trials, the extensive preclinical research offers valuable insights into the druggability of class B G-protein-coupled receptors (GPCRs) with small molecules.[3][4]

Mechanism of Action: A Paradigm Shift in GPCR Agonism

This compound represents a significant departure from traditional PTHR1 agonists, which are peptide-based and mimic the endogenous ligand, PTH.[5] Instead, this compound acts as an allosteric agonist, binding to a novel site within the intracellular cavity of PTHR1.[3][6] This unique binding mode has several important consequences:

-

"Molecular Wedge" Activation: this compound functions as a "molecular wedge," stabilizing the active conformation of PTHR1 in complex with its cognate Gs protein.[3] This direct interaction with the intracellular machinery bypasses the need for the large conformational changes typically initiated by peptide binding to the extracellular domain.[6]

-

G-Protein Biased Agonism: this compound demonstrates biased agonism, preferentially activating the Gs protein signaling pathway over the β-arrestin pathway.[6][7][8] This is significant because the Gs pathway is primarily responsible for the desired anabolic effects on bone and calcium homeostasis, while β-arrestin signaling has been linked to potential adverse effects.[7][9]

-

Intracellular Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously unknown pocket at the interface of PTHR1 and the Gs protein.[6][10] This discovery of a druggable intracellular site on a class B GPCR opens new avenues for the design of small molecule modulators for this challenging receptor class.[7][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [2][11] |

| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [2][11] | |

| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [2][11] |

| Binding Affinity (EC50) | Not explicitly stated, but noted to be 1,000- to 10,000-fold less potent than hPTH(1-34) | [1] |

Table 2: Pharmacokinetic Profile of this compound in Normal Rats

| Parameter | Dose | Value | Reference |

| Tmax (Time to Maximum Concentration) | 2 mg/kg (oral) | 1 - 1.5 h | [1] |

| T1/2 (Terminal Half-life) | 2 mg/kg (oral) | 1.5 - 1.7 h | [1] |

| Oral Bioavailability | 2 mg/kg | 34% | [1] |

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Administration | Key Findings | Reference |

| Osteopenic Rats | Oral | Significant increase in bone turnover with limited increase in bone mass. | [1][12] |

| Hypocalcemic (TPTX) Rats | Single oral dose | Dose-dependently increased serum calcium and decreased serum phosphate with greater efficacy and longer duration than hPTH(1-84) or hPTH(1-34). | [1] |

| 4-week oral administration | Restored normal serum calcium levels without increasing urinary calcium excretion. | [1][12] |

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental to characterizing the agonistic activity of compounds targeting Gs-coupled receptors like PTHR1.

Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to stimulation by this compound.

Materials:

-

Cell line expressing human PTHR1 (e.g., COS-7 or HEK293 cells)

-

Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)

-

Poly-D-Lysine coated microplates (96- or 384-well)

-

Phosphate-buffered saline (PBS)

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)

-

This compound and a reference agonist (e.g., hPTH(1-34))

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell lysis buffer (provided with the assay kit)

Protocol:

-

Cell Seeding:

-

Culture PTHR1-expressing cells to approximately 80% confluency.

-

Harvest the cells and resuspend them in the appropriate culture medium.

-

Seed the cells into Poly-D-Lysine coated microplates at a pre-optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[13][14]

-

-

Cell Stimulation:

-

The following day, carefully aspirate the culture medium from the wells.

-

Wash the cells gently with PBS, taking care not to dislodge the cell monolayer.[13]

-

Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Add the compound dilutions to the respective wells and incubate for a specified time (e.g., 20-30 minutes) at 37°C.[2]

-

-

Cell Lysis and cAMP Detection:

-

After the incubation period, aspirate the stimulation buffer.

-

Add the cell lysis buffer provided in the cAMP assay kit to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.

-

Perform the cAMP detection step according to the specific protocol of the chosen assay kit. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Determine the EC50 value for this compound and the reference agonist by fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway of this compound at PTHR1

Caption: this compound binds to an intracellular pocket of PTHR1, activating the Gs-cAMP pathway.

Experimental Workflow for cAMP Accumulation Assay

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

The Discovery and Development of PCO371: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PCO371 is a pioneering, orally bioavailable, non-peptide small molecule agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical, it represented a significant advancement in targeting Class B G protein-coupled receptors (GPCRs), which have historically been challenging for small molecule drug discovery. This compound was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel "molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the PTHR1, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway over β-arrestin recruitment. Despite promising preclinical data in various animal models, the clinical development of this compound was terminated in Phase 1. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and eventual discontinuation of this compound.

Discovery and Lead Optimization

This compound was identified through a cell-based functional screening assay. The development process involved the optimization of a lead compound, CH5447240. This optimization focused on enhancing PTHR1 agonistic activity while mitigating the formation of reactive metabolites.[1]

From Lead Compound to this compound

The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2] However, it was found to be converted to a reactive metabolite in human liver microsome assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability, leading to the synthesis of this compound with an improved safety profile and potent, selective agonism at the hPTHR1.[2]

Mechanism of Action: A "Molecular Wedge"

This compound exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding to a novel, allosteric site within the intracellular cavity of the PTHR1.[3] This binding stabilizes the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron microscopy studies have revealed that this compound binds to a highly conserved intracellular pocket at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding site of the endogenous ligand, PTH.[5]

Biased Agonism

This compound is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward conformation of the intracellular portion of transmembrane helix 6, which favors G protein binding and activation over the recruitment of β-arrestin.[4][6] This biased signaling is thought to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic effects of PTHR1 activation, while β-arrestin signaling has been associated with some adverse effects.[5]

Signaling Pathways

This compound activates the PTHR1, a Class B GPCR, leading to the activation of downstream signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway. To a lesser extent, this compound also stimulates the Gq/11-phospholipase C (PLC) pathway.

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties.

In Vitro Studies

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production | COS-7 cells expressing hPTHR1 | EC50 | 2.4 µM | [7][8] |

| cAMP Production | COS-7 cells expressing hPTHR1-delNT | EC50 | 2.5 µM | [8] |

| Phospholipase C Activity | COS-7 cells expressing hPTHR1 | EC50 | 17 µM | [7][8] |

In Vivo Studies

This compound was evaluated in rodent models of hypoparathyroidism and osteoporosis.

In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration of this compound dose-dependently increased serum calcium and decreased serum phosphate levels.[7] The effects were more robust and longer-lasting compared to subcutaneously administered human PTH(1-84).[7]

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered this compound led to a significant increase in bone turnover.[7][9] However, it resulted in only a limited increase in bone mass.[7]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| 2 | 180 ± 30 | 1.0 ± 0.0 | 1.5 ± 0.1 | 540 ± 80 | 34 | [7] |

| 10 | 1020 ± 150 | 1.5 ± 0.3 | 1.7 ± 0.1 | 3580 ± 540 | N/A | [7] |

| 50 | 5260 ± 890 | 1.3 ± 0.2 | 1.6 ± 0.1 | 21100 ± 3600 | N/A | [7] |

Data are presented as mean ± S.D.

In normal dogs, single oral administrations of this compound (3.0-30 mg/kg) also resulted in a significant increase in serum calcium levels.[7]

Clinical Development and Discontinuation

This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.

Clinical Trials

-

NCT02475616: A Single Ascending Dose Study of this compound in Healthy Volunteers. This study was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.

-

NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of this compound in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients with hypoparathyroidism.[10]

Discontinuation of Development

The clinical development of this compound was terminated during Phase 1. The reason cited for the termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance for the patients, and the strategic position of the development program."[10] Publicly available information from Chugai Pharmaceutical's pipeline updates during the development period showed a diminishing presence and eventual absence of this compound, suggesting an internal decision to deprioritize the program.[3]

Experimental Protocols

The following are representative protocols for key experiments conducted during the development of this compound, based on published literature and standard laboratory methods.

In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the PTHR1.

Detailed Methodology:

-

Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.

-

Assay: Transfected cells are seeded in 96-well plates. The following day, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.

-

Stimulation: Cells are then stimulated with various concentrations of this compound or a standard agonist like hPTH(1-34) for 20 minutes at 37°C.

-

Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Phospholipase C Activity Assay

This assay determines the ability of this compound to activate the PLC pathway by measuring the accumulation of inositol phosphates.

Detailed Methodology:

-

Cell Labeling: COS-7 cells expressing hPTHR1 are labeled overnight with [3H]-myo-inositol.

-

Assay: The cells are washed and pre-incubated with LiCl (which inhibits inositol monophosphatase) for 15 minutes.

-

Stimulation: Cells are then stimulated with this compound or hPTH(1-34) for 60 minutes.

-

Extraction: The reaction is terminated with perchloric acid, and the inositol phosphates are extracted.

-

Quantification: The total [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 value.

Thyroparathyroidectomized (TPTX) Rat Model

This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.

Detailed Methodology:

-

Surgery: Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid glands.

-

Post-operative Care: Animals are provided with calcium-supplemented drinking water to prevent severe hypocalcemia.

-

Treatment: After a recovery period, rats are administered this compound orally.

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Analysis: Serum calcium and phosphate levels are measured using standard biochemical assays.

Ovariectomized (OVX) Rat Model

This is a widely used model for studying postmenopausal osteoporosis.

Detailed Methodology:

-

Surgery: Female Sprague-Dawley rats undergo bilateral ovariectomy.

-

Post-operative Care: Animals are allowed to recover and develop osteopenia over a period of several weeks.

-

Treatment: Rats are treated daily with oral this compound.

-

Endpoint Analysis: After the treatment period, bone mineral density is assessed using techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum and urine can also be measured.

Conclusion

This compound was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of action. Its development highlighted the potential for small molecules to target complex Class B GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism. However, the "uncertain risk-benefit balance" and strategic considerations led to the termination of its clinical development. The story of this compound provides valuable insights for the drug discovery community, particularly in the design and development of biased agonists for challenging GPCR targets.

References

- 1. [STUDY OF THE METABOLISM OF CALCIUM IN THE RAT WITH THE AID OF CALCIUM 45. V. THYROPARATHYROIDECTOMY AND THE EFFECT OF THYROXINE AND PARATHORMONE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Optimization and Avoidance of Reactive Metabolite Leading to this compound, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

PCO371 chemical structure and properties

An In-Depth Technical Guide to PCO371 For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1).[1][2] As a class B G-protein-coupled receptor (GPCR), PTHR1 is a critical mediator of calcium and phosphate homeostasis and a key target for therapeutic intervention in disorders like hypoparathyroidism.[1][3] Unlike endogenous peptide ligands, this compound acts via a unique intracellular binding mechanism, exhibiting significant G-protein-biased agonism.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is a complex synthetic organic molecule belonging to the class of phenylhydantoins.[6] Its structure comprises four main chemical groups: a trifluoromethoxyphenyl, a spiro-imidazolone, a dimethylphenyl, and a dimethylimidazolidine-2,4-dione moiety.[7] The detailed chemical identifiers are summarized below for precise reference and database integration.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione |

| CAS Number | 1613373-33-3[2][6] |

| Molecular Formula | C₂₉H₃₂F₃N₅O₆S[8][9] |

| SMILES | CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C |

| InChIKey | LDZJFVOUPUFOHX-UHFFFAOYSA-N[2][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. As an orally active agent, its solubility and stability are of particular importance.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 635.65 g/mol | [2][8] |

| Appearance | White to off-white solid powder | [2][8] |

| Solubility | DMSO: ≥ 100 mg/mL (157.32 mM)Methanol: Soluble | [8][9] |

| LogP | 4.56 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 11 | [2] |

| Rotatable Bond Count | 7 | [2] |

Pharmacodynamics and Mechanism of Action

This compound is a potent and selective full agonist of PTHR1.[1][8] Its mechanism of action is distinct from native peptide agonists (e.g., PTH, PTHrP) and represents a significant finding in GPCR pharmacology.

Intracellular "Molecular Wedge" Activation

Cryo-electron microscopy studies have revealed that this compound binds to a novel, druggable pocket within the intracellular cavity of PTHR1, at the interface with the stimulatory G-protein (Gs).[4][5] This binding mode is entirely different from the orthosteric binding site used by endogenous peptides.[4] this compound acts as a "molecular wedge," directly stabilizing the active conformation of the receptor-Gs complex.[10][11] This intracellular mechanism allows this compound to activate the receptor without requiring the allosteric signal propagation from the extracellular domain that is typical for GPCRs.[5]

G-Protein-Biased Agonism

A critical feature of this compound is its G-protein-biased agonism.[4][12] GPCRs can signal through multiple pathways, primarily G-protein-dependent pathways and β-arrestin-dependent pathways. This compound preferentially activates the Gs protein pathway, leading to the production of cyclic AMP (cAMP), but is defective in promoting the recruitment of β-arrestin.[4][13] This biased signaling is attributed to the specific active conformation stabilized by this compound, which favors G-protein coupling over β-arrestin interaction.[5][14] Biased agonists are of high therapeutic interest as they may offer improved efficacy and a better safety profile by selectively activating therapeutic pathways while avoiding those that cause adverse effects.[15][16]

Biological Activity and Experimental Data

The biological effects of this compound have been characterized in a range of in vitro and in vivo models, demonstrating its potential for treating hypoparathyroidism.

Table 3: Summary of this compound Biological Activity

| Assay / Model | Key Findings | Reference(s) |

| In Vitro | ||

| cAMP Production | EC₅₀ = 2.4 µM (in COS-7 cells expressing hPTHR1) | [2][8][9] |

| Phospholipase C (PLC) Activity | EC₅₀ = 17 µM | [2][8] |

| Receptor Selectivity | No effect on PTH type 2 receptor (PTHR2) | [1][2] |

| Calcium Release | Induces calcium release from fetal rat long bones (at 1 and 3 µM) | [9] |

| In Vivo | ||

| Hypocalcemic Rat Model (TPTX) | Restores serum calcium levels without increasing urinary calcium. Effects are stronger and longer-lasting than PTH injections. | [1][3][9] |

| Osteopenic Rat Model (OVX) | Increases bone turnover markers, bone mineral density, and bone strength. | [1][7][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro cAMP Production Assay

This assay quantifies the ability of this compound to activate the Gs-cAMP signaling pathway upon binding to PTHR1.

Methodology:

-

Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[17][18]

-

Transfection: Cells are seeded into 96-well plates and transiently transfected with a plasmid encoding human PTHR1 (hPTHR1) using a suitable transfection reagent.

-

Compound Treatment: After 24-48 hours, the culture medium is replaced with an assay buffer. Cells are then stimulated with varying concentrations of this compound or a reference agonist (e.g., hPTH(1-34)) for 15-30 minutes at room temperature.[19]

-

Cell Lysis: The stimulation is stopped, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit.

-

cAMP Quantification: The intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA).[19][20]

-

Data Analysis: The results are used to generate a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.

In Vivo Formulation Preparation

For oral administration in animal studies, this compound is prepared in a specific vehicle to ensure solubility and bioavailability.

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 62.5 mg/mL).[2] Sonication may be required to fully dissolve the compound.[8]

-

Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially.[2]

-

Example for 1 mL final volume:

-

a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix until clear.

-

b. Add 50 µL of Tween-80 to the mixture. Mix until clear.

-

c. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.

-

-

Administration: The final clear solution is administered to animals (e.g., rats) via oral gavage at the desired dose.[2]

Conclusion

This compound is a pioneering small-molecule agonist for the class B GPCR, PTHR1. Its unique intracellular, G-protein-biased mechanism of action distinguishes it from traditional peptide agonists and presents a novel paradigm for GPCR drug discovery.[4][10] The robust preclinical data, demonstrating its ability to correct hypocalcemia in animal models, supported its investigation for the treatment of hypoparathyroidism.[1][3] The technical information and protocols summarized in this guide provide a foundational resource for researchers in pharmacology and drug development exploring this compound and other biased allosteric modulators.

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]

- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. drughunter.com [drughunter.com]

- 11. trial.medpath.com [trial.medpath.com]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 17. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]

- 18. COS-7 Cell Culture Protocol [cos-7.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the G-Protein Biased Agonism of PCO371

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCO371 is a novel, orally active, small-molecule agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR).[1][2] It exhibits potent G-protein biased agonism, selectively activating Gs-mediated signaling pathways while being defective in promoting β-arrestin recruitment.[3] This unique pharmacological profile makes this compound a promising therapeutic candidate for hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[1][4] Structural studies using cryo-electron microscopy (cryo-EM) have revealed that this compound binds to a novel, intracellular allosteric site at the interface of the PTHR1 and the Gs protein, stabilizing an active conformation that favors G-protein coupling over β-arrestin interaction.[5][6] This technical guide provides a comprehensive overview of the G-protein biased agonism of this compound, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction: The Emergence of this compound

The parathyroid hormone 1 receptor (PTHR1) is a critical regulator of calcium and phosphate homeostasis.[1] Traditional therapies for hypoparathyroidism involve calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications.[7] While injectable PTH-based therapies exist, the development of an orally bioavailable agonist has been a long-standing goal.[1] this compound, discovered by Chugai Pharmaceutical Co., Ltd., emerged as a promising candidate, demonstrating efficacy in animal models of hypoparathyroidism and osteoporosis.[1][7] A key feature of this compound is its G-protein biased agonism, which is hypothesized to contribute to its therapeutic effects while potentially minimizing adverse effects associated with β-arrestin signaling.[3][6]

Mechanism of G-Protein Biased Agonism

A Novel Intracellular Binding Site

Unlike the endogenous peptide ligand PTH, which binds to the extracellular domain and transmembrane helices of the PTHR1, this compound occupies a distinct pocket on the intracellular side of the receptor.[5][6] This binding site is located at the interface between the PTHR1 and the Gs protein, a region not previously known to bind small-molecule agonists.[3] Cryo-EM structural data reveals that this compound acts as a "molecular wedge," directly stabilizing the active conformation of the PTHR1-Gs complex.[5][8] This unique binding mode is crucial for its biased signaling.

Preferential Activation of Gs Signaling

Upon binding, this compound promotes a specific conformational change in the PTHR1 that facilitates the coupling and activation of the Gs protein. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).[1] this compound has been shown to be a full agonist for cAMP production, achieving a maximal response comparable to that of the native PTH (1-34) peptide.[3]

Defective β-Arrestin Recruitment

In contrast to its potent activation of the Gs pathway, this compound is markedly deficient in promoting the recruitment of β-arrestin proteins to the PTHR1.[3][5] β-arrestins are key players in GPCR desensitization and internalization, and they can also initiate their own signaling cascades. The inability of this compound to effectively engage β-arrestin is a hallmark of its biased agonism and is thought to be a direct consequence of the specific receptor conformation it stabilizes.[5]

Signaling Pathways

The differential engagement of downstream signaling pathways by this compound is central to its pharmacological profile.

This compound-Mediated Gs-cAMP Signaling Pathway

The primary signaling cascade activated by this compound is the Gs-cAMP pathway. This pathway is crucial for mediating the physiological effects of PTH, including the regulation of calcium and phosphate levels.

Attenuated β-Arrestin Pathway

The inability of this compound to robustly recruit β-arrestin leads to a significantly attenuated β-arrestin-mediated signaling cascade. This includes reduced receptor internalization and a lack of activation of β-arrestin-dependent downstream effectors.

Quantitative Data

The G-protein biased agonism of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological and pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound at the Human PTHR1

| Parameter | This compound | hPTH(1-34) | Cell Line | Assay | Reference |

| cAMP Production (EC50) | 2.4 µM | - | COS-7 | cAMP Accumulation | [1] |

| Phospholipase C Activity (EC50) | 17 µM | - | COS-7 | Inositol Phosphate Accumulation | [1] |

| β-Arrestin 1 Recruitment | Negligible | Potent | - | NanoBiT Assay | [5] |

| β-Arrestin 2 Recruitment | Negligible | Potent | - | NanoBiT Assay | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Tmax | 1 - 1.5 h | Oral | [9] |

| T1/2 | 1.5 - 1.7 h | Oral | [9] |

| Oral Bioavailability | 34% (at 2 mg/kg) | Oral | [9] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Hypoparathyroidism (TPTX Rats)

| Parameter | Effect of this compound | Route of Administration | Reference |

| Serum Calcium | Dose-dependent increase | Oral | [9] |

| Serum Phosphate | Dose-dependent decrease | Oral | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the G-protein biased agonism of this compound.

cAMP Accumulation Assay (GloSensor™ Assay)

This assay quantifies the production of intracellular cAMP in response to PTHR1 activation.

Workflow:

Protocol:

-

Cell Culture and Transfection:

-

Culture cells (e.g., COS-7 or HEK293) in appropriate media.

-

Transiently transfect cells with a plasmid encoding the human PTHR1 and a GloSensor™ cAMP plasmid (e.g., pGloSensor™-22F) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for receptor and biosensor expression.

-

-

Assay Preparation:

-

Harvest cells and resuspend them in a CO2-independent medium.

-

Incubate the cell suspension with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow the substrate to enter the cells.

-

-

Compound Stimulation:

-

Dispense the cell suspension into a 384-well white plate.

-

Add varying concentrations of this compound or a reference agonist (e.g., hPTH(1-34)) to the wells.

-

-

Luminescence Measurement:

-

Measure luminescence immediately after compound addition using a plate reader. Data can be collected kinetically or as an endpoint reading (typically after 15-20 minutes).

-

-

Data Analysis:

-

Normalize the data to the response of a positive control (e.g., forskolin or a saturating concentration of hPTH(1-34)).

-

Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression analysis.

-

β-Arrestin Recruitment Assay (NanoBiT® Assay)

This assay measures the interaction between the PTHR1 and β-arrestin upon agonist stimulation.

Workflow:

References

- 1. promega.com [promega.com]

- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. drughunter.com [drughunter.com]

- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of the Parathyroid Hormone Receptor 1 (PTHR1) by PCO371: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Parathyroid Hormone Receptor 1 (PTHR1), a class B G protein-coupled receptor (GPCR), is a critical regulator of calcium and phosphate homeostasis and a key therapeutic target for disorders such as hypoparathyroidism and osteoporosis. PCO371 is a novel, orally bioavailable, small-molecule allosteric modulator of PTHR1 that has demonstrated significant potential in preclinical and early clinical development. This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, and experimental evaluation of this compound's interaction with PTHR1. Through a comprehensive review of available data, this document aims to equip researchers and drug development professionals with the critical information necessary to understand and potentially advance the therapeutic application of PTHR1 allosteric modulators.

Introduction to this compound and its Allosteric Modulation of PTHR1

This compound is a non-peptide small molecule that acts as a full agonist of the human PTHR1.[1][2] Developed by Chugai Pharmaceutical, it represents a significant advancement in the pursuit of orally active therapies for PTH-related disorders, traditionally managed with injectable peptide analogs.[3][4] The primary indication for this compound has been hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[3]

A key feature of this compound is its unique mechanism of action as a "molecular wedge."[3] It binds to a novel allosteric site within the intracellular cavity of PTHR1, at the interface between the receptor and the Gs protein.[3][5][6] This binding stabilizes the active conformation of the receptor in complex with Gs, thereby initiating downstream signaling.[3][7] This intracellular binding site is distinct from the orthosteric site where the endogenous ligand, PTH, binds.[5]

Quantitative Data on this compound-Mediated PTHR1 Activation

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound on PTHR1 Signaling

| Parameter | Cell Line | Value | Reference |

| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [1] |

| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [1] | |

| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [1] |

Table 2: Pharmacokinetic Profile of this compound in Normal Rats (Single Oral Administration)

| Dose | Cmax | Tmax | T1/2 | Oral Bioavailability | Reference |

| 2 mg/kg | Not specified | 1 - 1.5 h | 1.5 - 1.7 h | 34% | [8] |

Signaling Pathways Modulated by this compound

This compound exhibits biased agonism, preferentially activating the Gs protein-mediated signaling pathway over the β-arrestin pathway.[5][7][9] This is a significant characteristic, as the Gs pathway is associated with the desired therapeutic effects of PTHR1 activation, while the β-arrestin pathway can be linked to receptor desensitization and potential side effects.[10]

The cryo-electron microscopy (cryo-EM) structure of the this compound-PTHR1-Gs complex has provided a molecular basis for this biased signaling.[5][6][9] this compound binding to the intracellular pocket stabilizes a conformation of PTHR1 that is specific for G protein activation but not for β-arrestin recruitment.[9][11] This is achieved by inducing a distinct outward bend in the transmembrane helix 6 (TM6) of the receptor, which facilitates G protein binding while sterically hindering β-arrestin interaction.[11]

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]

- 4. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase-plate cryo-EM structure of a class B GPCR-G protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Intracellular Agonist PCO371: A Technical Guide to its Mechanism of Action and Potent Stimulation of cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCO371 is a novel, orally active, small-molecule full agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its profound effect on intracellular cyclic adenosine monophosphate (cAMP) production. This compound exhibits a unique mode of action, binding to a distinct intracellular pocket of the PTHR1, leading to potent and selective activation of the Gs-adenylyl cyclase signaling cascade. Notably, this compound is a G-protein biased agonist, preferentially stimulating cAMP production over β-arrestin recruitment, a characteristic with significant therapeutic implications. This document details the quantitative pharmacology of this compound, comprehensive experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

The parathyroid hormone 1 receptor (PTHR1) is a key regulator of calcium and phosphate homeostasis and a critical target for therapeutic intervention in disorders such as hypoparathyroidism and osteoporosis. While peptide-based agonists of PTHR1 have been successfully developed, the quest for orally bioavailable, small-molecule agonists has been a significant challenge in pharmacology. This compound has emerged as a promising candidate, demonstrating potent agonism at the PTHR1.[1][2] Its unique intracellular binding site and biased signaling properties distinguish it from traditional orthosteric ligands.[3][4] This guide will explore the molecular mechanisms underpinning this compound's activity, with a specific emphasis on its robust stimulation of the second messenger cAMP.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound in stimulating cAMP production have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in cAMP Production Assays

| Cell Line | Receptor Expressed | EC50 (µM) | Reference |

| COS-7 | Human PTHR1 (hPTHR1) | 2.4 | [1][5] |

| COS-7 | N-terminal deleted hPTHR1 (hPTHR1-delNT) | 2.5 | [5][6] |

| LLC-PK1 | Recombinant human PTHR1 | 4.1 | [7] |

Table 2: Comparative Efficacy of this compound and Human Parathyroid Hormone (1-34) [hPTH(1-34)]

| Cell Line | Parameter | This compound | hPTH(1-34) | Reference |

| UMR-106 | cAMP Production | Full Agonist | Full Agonist | [1][8] |

| COS-7 expressing hPTHR1 | Phospholipase C Activity (EC50) | 17 µM | - | [1][5] |

Signaling Pathway of this compound-Induced cAMP Production

This compound exerts its effects by directly engaging the PTHR1 and activating the canonical Gs-protein signaling cascade. Upon binding to an intracellular pocket of the PTHR1, this compound stabilizes an active conformation of the receptor.[3][9] This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, a membrane-bound enzyme, to convert adenosine triphosphate (ATP) into cAMP. The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[10]

A critical aspect of this compound's pharmacology is its G-protein bias. Unlike the endogenous ligand PTH, this compound shows negligible recruitment of β-arrestin 1 and β-arrestin 2.[4][10] This biased agonism is attributed to the unique conformation the PTHR1 adopts upon binding this compound, which favors G-protein coupling over β-arrestin interaction.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on cAMP production and its biased agonism.

Cell Culture and Transfection

-

Cell Lines:

-

Culture Conditions:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]

-

-

Transfection (for COS-7 and HEK293 cells):

-

Cells are seeded in appropriate culture plates (e.g., 96-well or 384-well plates) to achieve 60-80% confluency on the day of transfection.

-

Plasmid DNA encoding human PTHR1 is transfected using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

Assays are typically performed 24-48 hours post-transfection.

-

cAMP Accumulation Assay

This protocol describes a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-

Principle: The assay measures the amount of cAMP produced by cells in response to stimulation. Endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP.

-

Reagents:

-

Cells expressing PTHR1.

-

This compound and a reference agonist (e.g., hPTH(1-34)).

-

Stimulation buffer (e.g., HBSS or MEM) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) to prevent cAMP degradation.

-

cAMP assay kit (e.g., LanthaScreen™ TR-FRET cAMP Assay Kit or AlphaScreen cAMP Assay Kit) containing labeled cAMP tracer and anti-cAMP antibody.

-

Lysis buffer.

-

-

Procedure:

-

Cell Plating: Seed PTHR1-expressing cells in a 384-well white opaque plate at a predetermined optimal density (e.g., 3,000 cells/well) and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 20-30 minutes) at room temperature or 37°C.

-

Cell Lysis and Detection: Add the lysis buffer containing the detection reagents (labeled cAMP and antibody) to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for the competition reaction to reach equilibrium.

-

Signal Reading: Read the plate on a compatible microplate reader (e.g., a TR-FRET or AlphaLISA-enabled reader).

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate EC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

-

β-Arrestin Recruitment Assay

This protocol describes a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) based assay.

-

Principle: This assay measures the recruitment of β-arrestin to the activated PTHR1. The receptor and β-arrestin are tagged with a donor and an acceptor molecule (e.g., a luciferase and a fluorescent protein for BRET). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, resulting in a measurable signal.

-

Reagents:

-

HEK293 cells co-transfected with PTHR1 fused to a donor (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor (e.g., YFP).

-

This compound and a reference agonist (e.g., hPTH(1-34)).

-

Assay buffer.

-